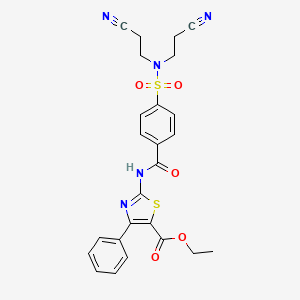

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O5S2/c1-2-35-24(32)22-21(18-8-4-3-5-9-18)28-25(36-22)29-23(31)19-10-12-20(13-11-19)37(33,34)30(16-6-14-26)17-7-15-27/h3-5,8-13H,2,6-7,16-17H2,1H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGCXMDHDAWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamido group, and a sulfamoyl group, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Introduction of the Benzamido Group : Accomplished via an amide coupling reaction between a carboxylic acid derivative and an amine.

- Addition of the Sulfamoyl Group : Introduced through nucleophilic substitution involving a sulfonyl chloride and an amine.

- Final Esterification : Involves converting the carboxylic acid to the ethyl ester.

The overall structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring and benzamido group can form hydrogen bonds and π-π interactions with active sites on enzymes, potentially inhibiting their activity. The sulfamoyl group can also participate in electrostatic interactions, enhancing binding stability to target sites.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiazole compounds often show activity against various bacterial and fungal strains. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.

- Fungal Strains Tested : Aspergillus flavus, Candida albicans.

In studies involving related thiazole derivatives, several compounds demonstrated good antibacterial activity against these microorganisms .

Anticancer Activity

Emerging studies suggest that thiazole derivatives may also possess anticancer properties. The structural features of this compound allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Specific mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with signaling pathways.

Research Findings

A comparative analysis of various derivatives has been conducted to evaluate their biological activities. Below is a summary table highlighting key findings from recent studies:

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 µg/mL |

| Compound B | Antifungal | C. albicans | 20 µg/mL |

| This compound | Antimicrobial | Various (bacteria & fungi) | Varies (promising results reported) |

Case Studies

- Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against standard strains. The results indicated that certain modifications in the structure significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Activity Assessment : In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Scientific Research Applications

Chemical Structure and Synthesis

The compound includes a benzamido group, a sulfamoyl group, and a thiazole ring, all of which contribute to its biological characteristics. The compound's synthesis usually consists of multi-step organic reactions:

- The Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is used to form the thiazole ring .

- An amide coupling reaction involving a carboxylic acid derivative and an amine is used to introduce the benzamido group .

- The sulfamoyl group is introduced via nucleophilic substitution, which involves a sulfonyl chloride and an amine.

- Final esterification involves the conversion of carboxylic acid to the ethyl ester.

The compound can be represented as follows:

The compound's capacity to interact with a variety of molecular targets, including enzymes and receptors, is what gives it its biological activity. The sulfamoyl group is capable of participating in electrostatic interactions, which improve binding stability at target sites, while the thiazole ring and benzamido group can establish π-π interactions and hydrogen bonds with active sites on enzymes, which may prevent their activity.

Antimicrobial Activity

This compound has substantial antimicrobial properties. According to research, thiazole compound derivatives frequently exhibit activity against a variety of fungal and bacterial strains. For example, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa are among the bacterial strains tested , while Aspergillus flavus and Candida albicans are among the fungal strains tested . According to studies using related thiazole derivatives, some compounds showed encouraging antibacterial activity against these microorganisms.

Anticancer Activity

Thiazole derivatives may also have anticancer properties, according to emerging research. The compound's structural characteristics enable it to engage with cancer cell pathways, which may prevent tumor development. The following are some specific mechanisms:

- Induction of apoptosis in cancer cells

- Inhibition of cell proliferation by interfering with signaling pathways

Research Findings

To evaluate their biological activities, a comparative analysis of various derivatives has been done. The table below highlights important findings from recent studies:

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 µg/mL |

| Compound B | Antifungal | C. albicans | 20 µg/mL |

| This compound | Antimicrobial | Various (bacteria & fungi) | Varies (promising results reported) |

Study on Antimicrobial Properties

A series of thiazole derivatives were synthesized and tested for antimicrobial activity against standard strains. The results showed that changes to the structure greatly improved antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity Assessment

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thiazole Carboxylate Derivatives

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

- Core structure : Thiazole-5-carboxylate.

- Key differences :

- Substituents at positions 2 and 4: 4-pyridinyl (vs. phenyl in the target compound) and 4-methyl (vs. benzamido-sulfamoyl).

- Impact :

- The pyridinyl group may enhance solubility in aqueous media compared to the phenyl group.

- Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .

Sulfonamide/Sulfamoyl-Containing Thiazoles

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

- Core structure : Thiazole-5-carboxylate with a benzamido-sulfonamide group.

- Key differences: Sulfonamide substituent: Azepane (7-membered ring) vs. bis(2-cyanoethyl) in the target compound. Impact:

- Cyanoethyl groups increase polarity and may enhance solubility in polar solvents.

- Spectral data : IR spectra for both compounds show S=O stretches (~1250 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) , but the target compound additionally exhibits C≡N stretches (~2250 cm⁻¹) .

Triazole-Thione Hybrids

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

- Core structure : Triazole-thione (vs. thiazole in the target compound).

- Key differences :

- Heterocycle : Triazole-thione lacks the thiazole’s sulfur atom and features a tautomeric equilibrium between thione and thiol forms.

- Sulfonyl group : Directly attached to phenyl (vs. sulfamoyl in the target compound).

- Impact :

Key Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves coupling reagents (e.g., for amide bond formation) akin to methods in , with sulfamoyl group introduction via nucleophilic substitution .

- Polarity and Solubility: The bis(2-cyanoethyl) substituent distinguishes the target compound from azepane-containing analogs, offering enhanced polarity for aqueous solubility.

- Reactivity: Cyanoethyl groups may increase susceptibility to nucleophilic attack, enabling further functionalization.

- Biological Relevance : While highlights thiazole carboxamides as bioactive scaffolds, the target compound’s sulfamoyl group could target sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

Q & A

Basic: What established synthetic routes are available for ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized for yield?

Answer:

The compound can be synthesized via condensation reactions involving sulfamoyl benzamido intermediates and thiazole precursors. A typical method involves refluxing intermediates (e.g., sulfamoyl benzamido derivatives) with substituted aldehydes or thiazole precursors in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification . Optimization can leverage statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs minimize experimental runs while assessing interactions between parameters like catalyst concentration and reaction time . Computational reaction path searches (e.g., quantum chemical calculations) can further refine conditions by predicting transition states and energetics .

Basic: What analytical techniques are recommended for characterizing the structure and purity of this compound?

Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR to resolve aromatic protons, sulfamoyl groups, and ester functionalities.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis: Combustion analysis to validate C, H, N, and S content, with tolerances ≤0.4% deviation .

- HPLC-PDA: Purity assessment via reverse-phase HPLC with photodiode array detection, using acetonitrile/water gradients to separate impurities .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacological activity?

Answer:

Computational strategies include:

- Quantum Chemical Calculations: Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the sulfamoyl or thiazole moieties .

- Molecular Dynamics (MD) Simulations: To study ligand-receptor binding stability, particularly for targets like kinases or antimicrobial proteins .

- Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method identify viable pathways for functionalizing the phenyl or cyanoethyl groups .

- Structure-Activity Relationship (SAR) Modeling: Machine learning models trained on bioactivity data (e.g., IC values) can prioritize derivatives with optimal substituent patterns .

Advanced: How should researchers address contradictory data in biological activity assessments (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized Assay Protocols: Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and MTT assays for cytotoxicity, ensuring consistent cell lines and incubation times .

- Dose-Response Curves: Establish EC/IC values across multiple replicates to distinguish true bioactivity from noise .

- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions .

- Metabolite Analysis: LC-MS/MS to identify degradation products that may contribute to cytotoxicity .

Advanced: What reactor design and separation strategies improve scalability for multi-step syntheses?

Answer:

Key considerations include:

- Continuous Flow Reactors: Enhanced heat/mass transfer for exothermic steps (e.g., cyanoethylation), reducing side reactions .

- Membrane Separation Technologies: Nanofiltration membranes to isolate intermediates by molecular weight, replacing traditional column chromatography .

- Process Control Systems: Real-time monitoring via inline FTIR or Raman spectroscopy to adjust parameters (e.g., pH, temperature) during sulfamoylation .

- DoE-Optimized Workflows: Multi-objective optimization balancing yield, purity, and throughput .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

Discrepancies may stem from dynamic effects or impurities. Approaches include:

- Variable Temperature NMR: Identify conformational exchange (e.g., restricted rotation in sulfamoyl groups) by acquiring spectra at 25°C–60°C .

- 2D NMR Techniques: HSQC and HMBC to assign overlapping signals and confirm connectivity .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly for stereochemical assignments .

- Spiking Experiments: Add authentic samples of suspected impurities to confirm co-elution in HPLC .

Basic: What safety protocols are critical when handling intermediates with cyanoethyl groups?

Answer:

- Ventilation: Use fume hoods during reactions releasing HCN (e.g., acid hydrolysis of cyanoethyl groups) .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Management: Neutralize cyanide-containing waste with NaOCl (bleach) before disposal .

Advanced: What catalytic systems enhance the efficiency of sulfamoylation or thiazole ring formation?

Answer:

- Lewis Acid Catalysts: ZnCl or FeCl to activate carbonyl groups during benzamido-thiazole coupling .

- Phase-Transfer Catalysts (PTC): Tetrabutylammonium bromide (TBAB) for biphasic reactions (e.g., sulfamoylation in water/toluene) .

- Enzymatic Catalysis: Lipases for enantioselective esterification of the carboxylate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.